2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid is a heterocyclic compound that features a thiazole ring and a piperidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the piperidine ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in targeted protein degradation.
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester: Known for its antimicrobial properties.
Biological Activity
2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the piperidine and thiazole moieties, suggest a variety of pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N2O2S. The presence of both piperidine and thiazole rings contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing piperidine and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 0.25 - 0.50 | Staphylococcus aureus, Escherichia coli |
Piperidine derivatives | 0.22 - 0.25 | Staphylococcus epidermidis, Salmonella typhi |
The minimum inhibitory concentration (MIC) values for these compounds indicate strong antibacterial activity, with some derivatives showing synergistic effects when combined with existing antibiotics like ciprofloxacin .
Anticancer Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study highlighted the efficacy of thiazolidinone derivatives in cancer treatment, suggesting that similar structures can target specific pathways involved in tumor growth:
Study Focus | Findings |
---|---|
Anticancer Mechanisms | Induction of apoptosis in cancer cells |
Cell Lines Tested | HeLa, MCF7 (breast cancer), A549 (lung cancer) |
In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 1: Antimicrobial Evaluation
A recent investigation involved synthesizing several piperidine-thiazole derivatives, including this compound. The study assessed their antimicrobial efficacy using standard protocols:
- Preparation : Compounds were dissolved in DMSO and tested against bacterial strains.
- Results : The compound exhibited a notable zone of inhibition against S. aureus and E. coli, with MIC values confirming its potential as an antibacterial agent.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of thiazole derivatives:
- Methodology : Various concentrations of the compound were applied to cultured cancer cells.
- Outcome : Significant reductions in cell proliferation were observed, with IC50 values indicating effective cytotoxicity against targeted cancer types.
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h6-7,11H,1-5H2,(H,13,14) |
InChI Key |
AGQIBZTZQJSFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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